Naphthalen-1-yl hydroxycarbamate
Description
Naphthalen-1-yl hydroxycarbamate is an organic compound that belongs to the class of naphthalene derivatives Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings this compound is characterized by the presence of a hydroxycarbamate group attached to the naphthalene ring
Properties
IUPAC Name |
naphthalen-1-yl N-hydroxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(12-14)15-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQGWBYPKGXXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281014 | |
| Record name | naphthalen-1-yl hydroxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31335-33-8 | |
| Record name | NSC19715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | naphthalen-1-yl hydroxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl hydroxycarbamate typically involves the reaction of naphthalene derivatives with hydroxycarbamate precursors. One common method includes the reaction of naphthalene-1-ol with isocyanates under controlled conditions to form the hydroxycarbamate group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl carbamate derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamate group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, naphthalen-1-yl carbamates, and other functionalized derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Naphthalen-1-yl hydroxycarbamate is utilized in the development of pharmaceutical compounds. Its structure allows it to act as a versatile building block for synthesizing biologically active molecules. The compound's derivatives have been investigated for their potential therapeutic effects, particularly in treating viral infections and cancer.
- Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, certain derivatives have shown efficacy against positive-strand RNA viruses, suggesting potential applications in antiviral drug development .
- Cancer Treatment : The compound has also been explored for its role in creating drug formulations aimed at treating various cancers. Its derivatives are being studied for their interactions with specific cellular targets, including receptors involved in tumor growth .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating complex molecules.
- Chiral Building Blocks : The compound can be used to synthesize chiral α-amino acids through methods like 1,3-nitrogen migration. This process allows for the production of non-racemic amino acids that are crucial in the pharmaceutical industry for developing enantiomerically pure drugs .
- Synthesis of Heterocycles : this compound is involved in the synthesis of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities. These compounds often serve as pharmacophores in drug design .
Material Science
In addition to its applications in chemistry and medicine, this compound has potential uses in material science.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its functional groups allow for modifications that can tailor the physical properties of polymers for specific applications.
Mechanism of Action
The mechanism of action of naphthalen-1-yl hydroxycarbamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Naphthalen-1-yl hydroxycarbamate can be compared with other naphthalene derivatives such as:
- Naphthalene-1-yl carbamate
- Naphthalene-2-yl hydroxycarbamate
- Naphthalene-1-yl phenylcarbamate
These compounds share similar structural features but differ in their functional groups and specific properties. This compound is unique due to its specific hydroxycarbamate group, which imparts distinct chemical and biological properties.
Biological Activity
Naphthalen-1-yl hydroxycarbamate is a compound that has attracted attention for its potential biological activities, particularly in the context of cancer treatment and cellular apoptosis. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as carbamates, which are characterized by the presence of a carbamate functional group (-NHCOO-). The naphthalene moiety contributes to its lipophilicity and potential interactions with biological macromolecules such as DNA and proteins.
Research indicates that this compound exhibits significant anticancer properties through several mechanisms:
- Induction of Apoptosis : The compound has been shown to activate the mitochondrial apoptotic pathway. This is evidenced by an increase in pro-apoptotic protein BAX levels and a decrease in anti-apoptotic Bcl-2 levels, leading to the activation of caspases, particularly Caspase 3 and Caspase 9, which are crucial for the apoptosis process .
- Inhibition of MAPK Signaling Pathway : this compound inhibits key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway. This inhibition affects downstream signaling proteins like ERK 1/2, p38, and JNK, thereby reducing angiogenesis and tumor growth .
In Vitro Studies
The compound's efficacy has been evaluated against various human cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.58 - 11.13 | Induces apoptosis via BAX/Bcl-2 modulation |
| HCT116 | TBD | TBD |
| MDA-MB-231 | TBD | TBD |
| MCF-7 | TBD | TBD |
The reported IC50 values indicate that this compound has potent anticancer activity, particularly against HeLa cells .
In Vivo Studies
In animal models, specifically using the Ehrlich Ascites Carcinoma (EAC) model, this compound demonstrated significant tumor growth inhibition. Treated mice exhibited prolonged survival rates without severe side effects, suggesting a favorable therapeutic index .
Case Studies
A notable study explored the effects of this compound on various cancer cell lines:
- HeLa Cells : The compound induced significant apoptosis characterized by increased BAX expression and caspase activation.
- HCT116 Cells : Further studies are needed to evaluate its effects on this cell line.
- MDA-MB-231 Cells : Initial findings suggest similar apoptotic pathways may be activated.
These findings underscore the potential of this compound as an anticancer agent.
Toxicity Assessment
While investigating its therapeutic potential, it is also crucial to assess toxicity. A systematic review highlighted that naphthalene derivatives exhibit varying levels of toxicity depending on their structure. For instance, 1,4-naphthoquinone (a by-product of naphthalene metabolism) was found to have a significantly higher toxicity compared to other derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
